Fmoc-Thr(beta-D-Glc(Ac)4)-OH
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Overview
Description
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a synthetic compound that combines the amino acid threonine with a beta-D-glucose moiety, which is acetylated at four positions. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is often used in the synthesis of glycopeptides and glycoproteins, which are important in various biological processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves several steps:
Protection of Threonine: The amino group of threonine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of threonine is glycosylated with a beta-D-glucose derivative that is acetylated at four positions. This step often involves the use of a glycosyl donor and a promoter such as silver triflate.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(beta-D-Glc(Ac)4)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of threonine.
Hydrolysis: The acetyl groups on the glucose moiety can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Coupling Reactions: The free amino group can participate in peptide coupling reactions to form glycopeptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for acetyl group hydrolysis.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
Deprotected Threonine Derivative: Removal of the Fmoc group yields the free amino group.
Deacetylated Glucose Derivative: Hydrolysis of acetyl groups yields free hydroxyl groups on the glucose moiety.
Glycopeptides: Coupling reactions yield glycopeptides, which are important in biological research.
Scientific Research Applications
Chemistry
Fmoc-Thr(beta-D-Glc(Ac)4)-OH is used in the synthesis of glycopeptides and glycoproteins, which are important for studying protein-carbohydrate interactions and developing new biomaterials.
Biology
In biological research, this compound is used to study the role of glycosylation in protein function and cell signaling. Glycosylation is a critical post-translational modification that affects protein stability, activity, and interactions.
Medicine
Glycopeptides synthesized using this compound are used in the development of therapeutic agents, including antibiotics and anticancer drugs. These compounds can mimic natural glycoproteins and interact with specific biological targets.
Industry
In the pharmaceutical industry, this compound is used in the production of glycopeptide drugs and as a building block for more complex molecules. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-Thr(beta-D-Glc(Ac)4)-OH involves its incorporation into glycopeptides and glycoproteins. The glucose moiety can participate in hydrogen bonding and other interactions with proteins and cell surface receptors, influencing biological processes such as cell signaling and immune response. The threonine residue provides a site for further modification and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(beta-D-GlcNAc)-OH: Similar to Fmoc-Thr(beta-D-Glc(Ac)4)-OH but with N-acetylglucosamine instead of acetylated glucose.
Fmoc-Ser(beta-D-Glc(Ac)4)-OH: Similar compound with serine instead of threonine.
Fmoc-Thr(beta-D-Gal(Ac)4)-OH: Similar compound with galactose instead of glucose.
Uniqueness
This compound is unique due to its specific combination of threonine and acetylated glucose, which provides distinct chemical properties and reactivity. The acetyl groups on the glucose moiety can be selectively removed, allowing for controlled modification and functionalization of the compound.
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-ZJFLVNNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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